6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminothiophene-3-carboxamide with an aldehyde under acidic conditions, leading to the formation of the pyrimidine ring . The reaction is often catalyzed by concentrated hydrochloric acid, which facilitates the cyclization and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 6-Benzyl-2-arylthieno[2,3-d]pyrimidin-4(3H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidin-4-amines
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methoxyethyl side chain and the benzyl group
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
6-benzyl-2-(2-methoxyethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H21N3O2/c1-22-10-8-16-18-15-7-9-20(12-14(15)17(21)19-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19,21) |
InChI Key |
YTFJGOBVFNWDIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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